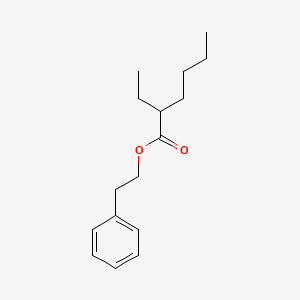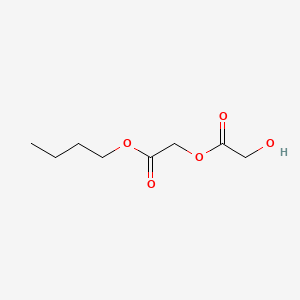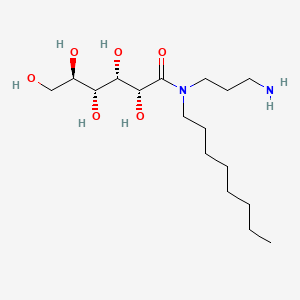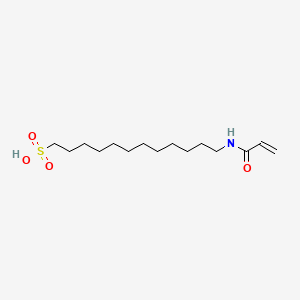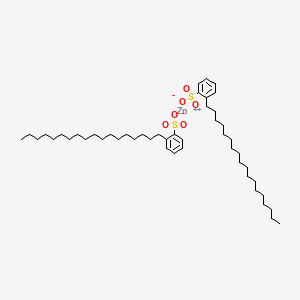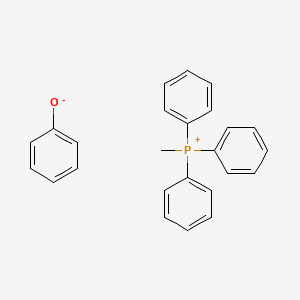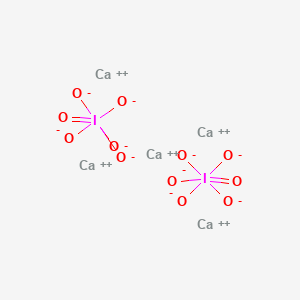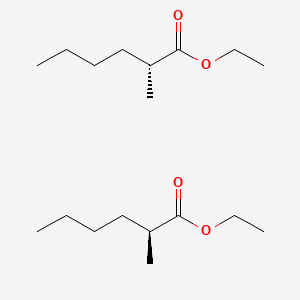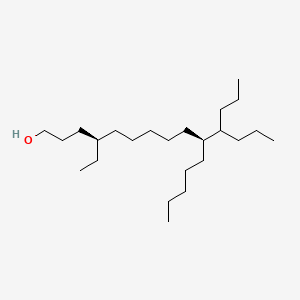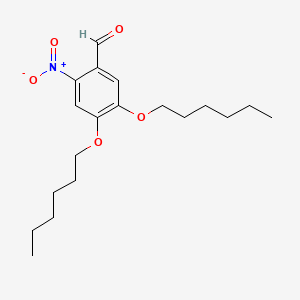
4,5-Bis(hexyloxy)-2-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(hexyloxy)-2-nitrobenzaldehyde is an organic compound characterized by the presence of two hexyloxy groups and a nitro group attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(hexyloxy)-2-nitrobenzaldehyde typically involves the nitration of 4,5-bis(hexyloxy)benzaldehyde. The process can be summarized as follows:
Starting Material: 4,5-Bis(hexyloxy)benzaldehyde.
Nitration Reaction: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at low temperatures to control the reaction rate and prevent over-nitration.
Isolation and Purification: The product is isolated by neutralizing the reaction mixture, followed by extraction and purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(hexyloxy)-2-nitrobenzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium, or chromium trioxide in acetic acid.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Reduction: 4,5-Bis(hexyloxy)-2-aminobenzaldehyde.
Oxidation: 4,5-Bis(hexyloxy)-2-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,5-Bis(hexyloxy)-2-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.
Mécanisme D'action
The mechanism of action of 4,5-Bis(hexyloxy)-2-nitrobenzaldehyde depends on the specific reactions it undergoes. For instance:
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Oxidation: The aldehyde group is oxidized to a carboxylic acid through the formation of an intermediate carboxylate ion, which is then protonated.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Bis(hexyloxy)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical transformations.
4,5-Bis(hexyloxy)-2-aminobenzaldehyde:
4,5-Bis(hexyloxy)-2-nitrobenzoic acid: The oxidized form, useful in different contexts compared to the parent aldehyde.
Uniqueness
4,5-Bis(hexyloxy)-2-nitrobenzaldehyde is unique due to the combination of its functional groups, which allows for a diverse range of chemical reactions and applications. The presence of both hexyloxy and nitro groups provides a balance of hydrophobic and electron-withdrawing properties, making it a versatile compound in organic synthesis and materials science.
Propriétés
Numéro CAS |
80879-55-6 |
|---|---|
Formule moléculaire |
C19H29NO5 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
4,5-dihexoxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C19H29NO5/c1-3-5-7-9-11-24-18-13-16(15-21)17(20(22)23)14-19(18)25-12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 |
Clé InChI |
QAHWYUZOCUJCSW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


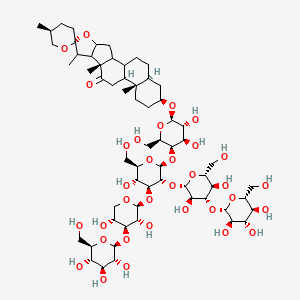
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)
